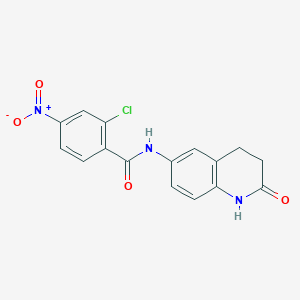

2-chloro-4-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-4-nitro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4/c17-13-8-11(20(23)24)3-4-12(13)16(22)18-10-2-5-14-9(7-10)1-6-15(21)19-14/h2-5,7-8H,1,6H2,(H,18,22)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJWPDRYCUNOLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:

Nitration and Chlorination: The initial step involves the nitration of a suitable benzene derivative to introduce the nitro group, followed by chlorination to add the chloro group.

Quinoline Derivative Formation: The next step involves the synthesis of the quinoline derivative. This can be achieved through various methods, including the Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.

Amide Formation: The final step is the formation of the amide bond between the quinoline derivative and the chloronitrobenzene derivative. This can be achieved using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Oxidation: The quinoline moiety can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products

Reduction: Formation of 2-amino-4-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of quinoline N-oxides.

Scientific Research Applications

2-chloro-4-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

2-chloro-4-nitroaniline: Similar in structure but lacks the quinoline moiety.

4-nitroquinoline-1-oxide: Contains the quinoline moiety but differs in the position of the nitro group.

2-chloroquinoline: Lacks the nitro and amide groups.

Uniqueness

2-chloro-4-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the combination of the chloro, nitro, and quinoline moieties in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.

Biological Activity

2-Chloro-4-nitro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chloro and nitro substitution on the benzamide ring, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial effects of quinoline derivatives. For instance:

- Case Study : A study on quinoline derivatives demonstrated significant antibacterial activity against various strains of bacteria. The mechanism was suggested to involve inhibition of bacterial DNA gyrase and topoisomerase IV .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by:

- Research Findings : Quinoline derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Specifically, compounds that inhibit COX-2 have been linked to reduced inflammatory responses .

Anticancer Activity

The anticancer properties of related compounds are noteworthy:

- Mechanism of Action : Some quinoline derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and the modulation of various signaling pathways. For example, a derivative demonstrated significant cytotoxicity against human cancer cell lines by promoting cell cycle arrest and apoptosis .

Data Table: Summary of Biological Activities

Q & A

Q. Methodology :

- Step 1 : Use coupling reactions (e.g., carbodiimide-mediated amidation) between 2-chloro-4-nitrobenzoic acid derivatives and the 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline scaffold. describes Method A (yield 51%) and Method B (yield 20%) for analogous benzamide syntheses, highlighting solvent selection (DMSO, DMF) and coupling agents like HATU/DIPEA.

- Step 2 : Optimize yields via temperature control (e.g., reflux vs. room temperature), stoichiometric ratios (excess acyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Step 3 : Monitor reaction progress using TLC or LC-MS to minimize side products (e.g., nitro-group reduction or hydrolysis).

Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address discrepancies?

Q. Methodology :

- 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent (e.g., δ 11.36 ppm for amide NH in ). For nitro groups, expect deshielding (~δ 8.4–8.5 ppm for aromatic protons).

- Elemental Analysis : Compare calculated vs. experimental values (e.g., C 50.19% vs. 50.11% in ). Discrepancies ≥0.3% may indicate impurities; repeat combustion analysis or use HRMS for validation .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches.

What solvent systems are suitable for solubility testing, and how does this impact crystallization?

Q. Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for initial dissolution, followed by gradual addition of anti-solvents (water, ethanol) to induce crystallization.

- Crystallization : Use slow evaporation in ethanol/water mixtures (e.g., 70:30 v/v) to obtain single crystals for X-ray diffraction. highlights the use of ethanol in isolating structurally similar benzamide derivatives .

Advanced Research Questions

How can crystallographic challenges (e.g., twinning or disorder) be addressed during X-ray refinement of this compound?

Q. Methodology :

- Data Collection : Use synchrotron radiation or low-temperature (200 K) settings to improve resolution (e.g., achieved R factor = 0.044 at 200 K) .

- Refinement Tools : Apply SHELXL () for anisotropic displacement parameters and TWIN/BASF commands to model twinning. For disorder, split atoms and constrain occupancy ratios .

- Validation : Cross-check with Mercury’s void analysis () to identify solvent-accessible regions and validate hydrogen-bonding networks .

What strategies are recommended for structure-activity relationship (SAR) studies targeting biological activity?

Q. Methodology :

- Scaffold Modification : Introduce substituents at the tetrahydroquinoline 6-position (e.g., thiophene-2-carboximidamide in ) to modulate steric/electronic effects.

- Biological Assays : Test inhibition of enzymes like ALDH-2 () or neurotransmitter transporters () using cell-based assays (IC50 determination) .

- Chiral Separation : Use SFC with chiralpak AD-H columns () to isolate enantiomers and compare bioactivity (e.g., (S)- vs. (R)-enantiomers with 99.86% ee) .

How can stability under varying pH and temperature conditions be systematically evaluated?

Q. Methodology :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient). notes hydronium/hydroxide-catalyzed breakdown of benzamide derivatives .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. For solution stability, store at 4°C/25°C/40°C and monitor by NMR for nitro-group reduction or hydrolysis.

How should researchers reconcile contradictory data (e.g., elemental analysis vs. NMR purity)?

Q. Methodology :

- Step 1 : Repeat elemental analysis to rule out combustion errors. If discrepancies persist (e.g., N 9.00% calc. vs. 8.81% found in ), use HRMS to confirm molecular weight .

- Step 2 : Cross-validate purity via HPLC (≥95% area) and 1H NMR integration (e.g., amide NH integration vs. aromatic protons).

- Step 3 : Consider hygroscopicity or solvent retention (e.g., DMSO in ) by drying samples under high vacuum before analysis.

What computational tools are recommended for predicting binding modes with biological targets?

Q. Methodology :

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ALDH-2 () or γ-secretase (). Validate with MD simulations (GROMACS) to assess binding stability.

- Pharmacophore Mapping : Align the nitro and benzamide groups with known inhibitors (e.g., BMS-906024 in ) to identify critical interaction motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.